molecular formula C17H33N3O11 B13770782 6-O-A''-Xylopyranosylparomamine CAS No. 55715-66-7

6-O-A''-Xylopyranosylparomamine

Cat. No.: B13770782
CAS No.: 55715-66-7
M. Wt: 455.5 g/mol
InChI Key: BIVUTZYWJNTGDG-UHFFFAOYSA-N
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Description

6-O-A’'-Xylopyranosylparomamine: is a complex organic compound with the molecular formula C17H33N3O11 and a molecular weight of 455.463 g/mol . This compound is a derivative of paromamine, an aminoglycoside antibiotic, and features a xylopyranosyl group attached to the 6-O position of the paromamine structure. Aminoglycosides are known for their antibacterial properties, particularly against Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-A’'-Xylopyranosylparomamine typically involves the glycosylation of paromamine with a xylopyranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions to ensure the selective attachment of the xylopyranosyl group to the 6-O position of paromamine .

Industrial Production Methods: Industrial production of 6-O-A’'-Xylopyranosylparomamine may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms capable of producing the desired compound. These microorganisms are typically engineered to express the necessary enzymes for the biosynthesis of paromamine and its subsequent glycosylation with xylopyranosyl groups .

Chemical Reactions Analysis

Types of Reactions: 6-O-A’'-Xylopyranosylparomamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 6-O-A’'-Xylopyranosylparomamine, while reduction may produce reduced forms of the compound .

Scientific Research Applications

6-O-A’'-Xylopyranosylparomamine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.

    Biology: Investigated for its potential antibacterial properties and its role in inhibiting bacterial protein synthesis.

    Medicine: Explored for its potential use as an antibiotic, particularly against resistant bacterial strains.

    Industry: Utilized in the development of novel antibiotics and other pharmaceutical agents .

Mechanism of Action

The mechanism of action of 6-O-A’'-Xylopyranosylparomamine involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. The compound binds to the 30S subunit of the bacterial ribosome, causing misreading of the mRNA and preventing the proper assembly of amino acids into proteins. This ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Properties

CAS No.

55715-66-7

Molecular Formula

C17H33N3O11

Molecular Weight

455.5 g/mol

IUPAC Name

2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C17H33N3O11/c18-4-1-5(19)15(31-17-12(26)9(23)6(22)3-28-17)13(27)14(4)30-16-8(20)11(25)10(24)7(2-21)29-16/h4-17,21-27H,1-3,18-20H2

InChI Key

BIVUTZYWJNTGDG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)N)N

Origin of Product

United States

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